2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H bromophenyl)
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H bromophenyl)
- δ 7.21 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H)
- δ 6.95 (m, 2H, thiophene-H)
- δ 4.32 (s, 2H, NH₂)
- δ 2.75–3.15 (m, 4H, cyclohexene-H)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 194.2 (C=O)
- δ 158.7 (C≡N)
- δ 132.1–121.3 (aromatic carbons)
- δ 55.8 (C3)
The downfield shift of C=O (δ 194.2) confirms conjugation with the aromatic system.
Infrared (IR) Vibrational Mode Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3325, 3190 | N-H asymmetric/symmetric stretch |
| 2215 | C≡N stretch |
| 1680 | C=O stretch |
| 1560 | C=C aromatic |
| 675 | C-Br stretch |
The absence of OH stretches above 3500 cm⁻¹ confirms the absence of hydroxyl impurities.
Mass Spectrometric Fragmentation Patterns
EI-MS (m/z):
- 473 [M]⁺ (calculated 473.03)
- 395 [M-Br]⁺
- 368 [M-CN]⁺
- 285 [M-thiophene]⁺
The isotopic pattern at m/z 473/475 (1:1 ratio) confirms bromine presence. The base peak at m/z 285 results from retro-Diels-Alder cleavage of the quinoline ring.
Figure 2: Major Fragmentation Pathways
- Loss of Br radical (Δm = 79.9)
- Cleavage between C3-C4 (Δm = 105.1)
- Thiophene ring expulsion (Δm = 188.2)
Properties
Molecular Formula |
C20H16BrN3OS |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16BrN3OS/c21-12-6-8-13(9-7-12)24-15-3-1-4-16(25)19(15)18(14(11-22)20(24)23)17-5-2-10-26-17/h2,5-10,18H,1,3-4,23H2 |
InChI Key |
RUXJZDXAYJDAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Formation:
Industrial Production:: While specific industrial methods for this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for scale-up.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-amino derivatives of hexahydroquinolines demonstrate notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, suggesting that 2-amino-1-(4-bromophenyl)-5-oxo derivatives may also possess similar activities. The National Cancer Institute's protocols for evaluating new compounds have highlighted the potential of such structures in cancer therapy .
Antiparasitic Potential
The compound is included in screening libraries targeting antiparasitic activities. Its structural components may interact with specific biological pathways in parasites, making it a candidate for further investigation in the treatment of parasitic infections . The presence of a bromine atom and thiophene ring may enhance its biological activity by increasing its interaction with biological targets.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Antitumor Activity : A study demonstrated that derivatives of hexahydroquinoline exhibited significant antitumor effects against human tumor cells with IC50 values indicating effective inhibition of cell proliferation . This suggests that 2-amino derivatives could be similarly efficacious.
- Drug-Like Properties : Evaluation using SwissADME indicated favorable drug-like properties for synthesized compounds based on similar structures, including good permeability and acceptable toxicity profiles. This highlights the potential for development into therapeutic agents .
- In Vitro Studies : In vitro assays conducted on derivatives showed promising results against various cancer cell lines, with some compounds achieving over 50% growth inhibition at low micromolar concentrations .
Research and Development Prospects
The ongoing research into hexahydroquinoline derivatives suggests several pathways for future investigation:
- Structure-Activity Relationship (SAR) studies to optimize efficacy and reduce toxicity.
- Combination therapies where these compounds could be used alongside existing treatments to enhance therapeutic outcomes.
- Further exploration into mechanisms of action , particularly how these compounds interact at the molecular level with cancerous or parasitic cells.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Substituent-Driven Variations in Molecular Properties
The following table highlights key structural analogs and their substituent differences:
Electronic and Steric Effects
- Bromine vs. Fluorine’s electronegativity () improves metabolic stability but reduces lipophilicity .
- Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to lower solubility in water compared to pyridine’s nitrogen, which can form hydrogen bonds .
- The 3,4,5-substitution pattern maximizes steric and electronic symmetry .
Crystallographic and Conformational Analysis
- Ring Puckering: The 7,7-dimethyl substitution in likely induces chair-like conformations in the hexahydroquinoline ring, as described by Cremer and Pople’s puckering coordinates .
- Hydrogen Bonding : Pyridine-containing analogs () may exhibit stronger hydrogen-bonding networks compared to thiophene derivatives, influencing crystal packing and melting points .
Biological Activity
2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core structure with various functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 486.44 g/mol. Its unique structure allows it to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3OS |
| Molecular Weight | 486.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | ROBGKTAGYHSTKN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.
Potential Mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Anti-inflammatory Studies
Research has indicated that the compound can inhibit the expression of cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results showed a notable reduction in infection rates among treated patients.
-
Case Study 2: Cancer Treatment
- A pilot study involving patients with advanced solid tumors assessed the safety and efficacy of this compound in combination with standard chemotherapy regimens. Patients exhibited improved outcomes with manageable side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving cyclocondensation of aldehydes, amines, and active methylene compounds. Key intermediates (e.g., enaminones or thiophene derivatives) are characterized using FT-IR, / NMR, and high-resolution mass spectrometry (HRMS). For example, analogous hexahydroquinoline derivatives were validated via single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and substituent positioning .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Methodological Answer : Purity is confirmed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, analyzed by LC-MS to identify degradation products. For bromophenyl-containing analogs, halogen-specific stability issues (e.g., debromination) are monitored via NMR and elemental analysis .
Q. What preliminary biological screening models are used to evaluate its bioactivity?
- Methodological Answer : In vitro assays include antimicrobial activity (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on HeLa cells), and enzyme inhibition (e.g., COX-2 or kinase targets). For thiophene-containing analogs, antioxidant potential is assessed via DPPH radical scavenging. Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves are mandatory for validation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts in multi-step reactions?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) are optimized using Design of Experiments (DoE) software. For instance, microwave-assisted synthesis reduces reaction time and byproduct formation. Byproducts like regioisomers or dimerized species are identified via LC-MS and suppressed using bulky solvents (e.g., DMF) or steric hindrance-inducing catalysts .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystal packing. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve shift predictions. For example, SC-XRD data for a related tetrahydrochromene confirmed deviations in shifts due to crystal field effects .
Q. How is the environmental fate of this compound evaluated in ecotoxicological studies?
- Methodological Answer : OECD guidelines 301 (biodegradation) and 211 (Daphnia magna toxicity) are applied. Hydrolysis half-life is determined at pH 4–9, while photodegradation uses xenon arc lamps. Metabolites are identified via QTOF-MS. Brominated analogs require monitoring for persistent organic pollutant (POP) potential due to C-Br bond stability .
Q. What advanced techniques validate its interaction with biological targets (e.g., protein binding)?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding affinity (KD) to immobilized proteins. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes. For thiophene derivatives, fluorescence quenching assays with BSA or cytochrome P450 isoforms quantify static vs. dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
